3-methyldihydro-2H-pyran-2,6(3H)-dione
Overview
Description
3-Methyldihydro-2H-pyran-2,6(3H)-dione is an organic compound belonging to the class of dihydropyranones. This compound features a six-membered ring structure with an oxygen atom and a ketone group, making it a versatile intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it valuable in both academic research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyldihydro-2H-pyran-2,6(3H)-dione can be achieved through several methods:
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Cyclization of Hydroxy Acids: : One common method involves the cyclization of 5-hydroxy-2-pentenoic acid under acidic conditions. This reaction typically requires a strong acid catalyst such as sulfuric acid, and the reaction is carried out at elevated temperatures to facilitate the formation of the dihydropyranone ring.
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Aldol Condensation: : Another approach involves the aldol condensation of acetaldehyde with methyl vinyl ketone, followed by cyclization. This method requires a base catalyst such as sodium hydroxide and is conducted at room temperature.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) are crucial for large-scale synthesis. Catalysts such as zeolites or metal oxides may be employed to enhance reaction efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions
3-Methyldihydro-2H-pyran-2,6(3H)-dione undergoes various chemical reactions, including:
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Oxidation: : The compound can be oxidized to form 3-methyl-2H-pyran-2,6-dione using oxidizing agents such as potassium permanganate or chromium trioxide.
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Reduction: : Reduction of this compound can yield 3-methyl-2H-pyran-2,6-diol. Common reducing agents include sodium borohydride and lithium aluminum hydride.
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Substitution: : The compound can undergo nucleophilic substitution reactions, where the ketone group is replaced by various nucleophiles such as amines or alcohols under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or neutral conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Nucleophiles (amines, alcohols), basic conditions (sodium hydroxide, potassium carbonate).
Major Products
Oxidation: 3-Methyl-2H-pyran-2,6-dione.
Reduction: 3-Methyl-2H-pyran-2,6-diol.
Substitution: Various substituted pyranones depending on the nucleophile used.
Scientific Research Applications
3-Methyldihydro-2H-pyran-2,6(3H)-dione has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways involving pyranone derivatives.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: The compound is used in the production of polymers, resins, and as an intermediate in the synthesis of flavor and fragrance compounds.
Mechanism of Action
The mechanism by which 3-methyldihydro-2H-pyran-2,6(3H)-dione exerts its effects involves its interaction with various molecular targets. The compound can act as a substrate for enzymes that catalyze oxidation-reduction reactions, leading to the formation of reactive intermediates. These intermediates can then participate in further chemical transformations, affecting cellular processes and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
2H-Pyran-2-one: A structurally related compound with a similar ring system but lacking the methyl group.
5,6-Dihydro-2H-pyran-2-one: Another related compound with a similar structure but different substitution pattern.
Uniqueness
3-Methyldihydro-2H-pyran-2,6(3H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the methyl group influences its electronic properties and steric interactions, making it a valuable intermediate in synthetic chemistry and a subject of interest in various research fields.
By understanding the properties and applications of this compound, researchers can explore new avenues in organic synthesis, drug development, and industrial chemistry.
Properties
IUPAC Name |
3-methyloxane-2,6-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O3/c1-4-2-3-5(7)9-6(4)8/h4H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQLVIOYSGHEJDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(=O)OC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30953474 | |
Record name | 3-Methyloxane-2,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30953474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31468-33-4 | |
Record name | Dihydro-3-methyl-2H-pyran-2,6(3H)-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31468-33-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dihydro-3-methyl-2H-pyran-2,6(3H)-dione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031468334 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Methyloxane-2,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30953474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dihydro-3-methyl-2H-pyran-2,6(3H)-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.026 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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